molecular formula C13H15N3 B7905258 8-piperazin-1-ylquinoline

8-piperazin-1-ylquinoline

Cat. No.: B7905258
M. Wt: 213.28 g/mol
InChI Key: DCUZDOXGNVJQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Piperazin-1-ylquinoline is a versatile chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a quinoline core linked to a piperazine moiety, a structure known to confer affinity for various neurological targets . Its primary research value lies in its role as a key precursor or structural component in the design and synthesis of multifunctional ligands. Current investigative applications focus on several areas. In Parkinson's disease research, derivatives of this compound are being developed as bifunctional molecules that act as dopamine D2/D3 receptor agonists while also functioning as iron chelators . This dual action aims to alleviate motor symptoms while also providing a neuroprotective effect by reducing oxidative stress in the brain, offering a potential new strategy for symptomatic and disease-modifying therapy . The core structure is also integral to compounds with affinity for various serotonin receptors, including the 5-HT2A and 5-HT3 receptors, making it a compound of interest for studying serotonergic signaling pathways . Furthermore, analogous quinoline-piperazine hybrid molecules have demonstrated promising in vitro and in vivo efficacy against parasitic diseases such as leishmaniasis, highlighting the scaffold's potential in infectious disease research . Researchers value this compound for its utility in constructing complex molecules aimed at multi-target therapies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

8-piperazin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-3-11-4-2-6-15-13(11)12(5-1)16-9-7-14-8-10-16/h1-6,14H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUZDOXGNVJQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Quinoline Precursors

The reaction of 8-chloroquinoline with piperazine in polar aprotic solvents such as N,N-dimethylformamide (DMF) or methanol has been demonstrated in analogous syntheses. For instance, US9206133B2 describes the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline using 4,7-dichloroquinoline and piperazine in methanol under reflux for 8 hours, achieving 82% yield after crystallization. Adapting this protocol to 8-chloroquinoline would likely require similar conditions, though steric and electronic effects at the 8-position may necessitate longer reaction times or higher temperatures.

In a separate study, 2-chloroquinoline derivatives underwent NAS with piperazine in DMF at 110°C for 2–12 hours, yielding 2-(piperazin-1-yl)quinolines in 76–88% yields. This suggests that DMF, with its high boiling point, facilitates efficient substitution even for less-activated positions. For 8-piperazin-1-ylquinoline, a reaction temperature of 130°C and extended reflux (12–24 hours) may optimize conversion.

Solvent and Stoichiometry Optimization

Key variables influencing NAS efficiency include:

  • Solvent choice : Methanol offers environmental advantages ("green chemistry") but may require excess piperazine (3–10 equivalents). DMF enhances reactivity but complicates purification due to high boiling points.

  • Piperazine stoichiometry : Lower equivalents (≤3) reduce byproducts and costs. For example, US9206133B2 used <3 equivalents of piperazine in methanol, achieving 98.56% purity after crystallization.

  • Base additives : Potassium carbonate or triethylamine neutralizes HCl generated during substitution, driving the reaction forward.

Crystallization and Polymorph Control

Post-synthetic purification critically impacts product quality. US9206133B2 achieved 98.56% purity for 7-chloro-4-(piperazin-1-yl)-quinoline through:

  • Aqueous workup (CH₂Cl₂ extraction)

  • Basification with ammonia

  • Hexane trituration

For this compound, analogous steps would involve:

  • Solvent pair : Hexane/ethyl acetate for crystallization

  • Polymorph screening : Isolation of stable crystalline forms (e.g., Form B or D)

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Source
NAS (Methanol)Reflux, 8 h, <3 eq piperazine8298.56
NAS (DMF)130°C, 4 h, 3 eq piperazine76–88>95
Buchwald-HartwigPd(OAc)₂, BINAP, 120°C~70*N/A (analog)
UllmannCuI, 1,10-phenanthroline, 120°C~60*N/A (analog)

*Predicted yields based on analogous reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The piperazine group is introduced via nucleophilic substitution on halogenated quinoline precursors. For example:

  • Reaction: 8-Chloroquinoline reacts with piperazine under phase-transfer catalysis (cetyltrimethylammonium bromide, CTAB) in polyethylene glycol (PEG) at 135°C, yielding 8-piperazin-1-ylquinoline with >95% efficiency .

  • Key Conditions:

    • Solvent: PEG-400

    • Catalyst: CTAB (0.1 eq)

    • Temperature: 135°C

    • Work-up: Simple filtration

Starting MaterialReagent/ConditionsYieldReference
8-ChloroquinolinePiperazine/PEG/CTAB95%

Mannich Reaction

The secondary amine in the piperazine ring participates in Mannich reactions to form tertiary amines.

  • Example: Condensation with formaldehyde and aryl amines under acidic conditions produces derivatives with enhanced pharmacological activity.

Alkylation and Acylation

The piperazine nitrogen undergoes alkylation or acylation to modify solubility and bioactivity:

  • Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF at 60°C yields N-alkylated products .

  • Acylation: Reaction with acetyl chloride in dichloromethane produces acetylated derivatives .

Reaction TypeReagentSolventYield
AlkylationCH₃IDMF85%
AcylationAcClDCM78%

Oxidation and Reduction

  • Oxidation: The quinoline ring is oxidized using KMnO₄ in acidic media to form quinoline N-oxide derivatives, which enhance metal-chelating properties.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering electronic properties.

Metal Chelation

The compound coordinates with transition metals (e.g., Fe³⁺, Cu²⁺) via the quinoline nitrogen and piperazine lone pairs, forming stable complexes. This property is exploited in neuroprotective agents targeting iron overload .

Metal IonStability Constant (log K)Application
Fe³⁺12.3Neuroprotection
Cu²⁺10.8Antioxidants

Condensation Reactions

The quinoline core participates in Claisen-Schmidt condensations with aromatic aldehydes to form styryl derivatives, enhancing antimicrobial activity .

  • Example: Condensation with 4-nitrobenzaldehyde in ethanol under reflux yields a styrylquinoline derivative (87% yield) .

Grignard Reactions

The aldehyde group in 2-(piperazin-1-yl)quinoline-3-carbaldehydes reacts with Grignard reagents (e.g., CH₃MgBr) to form secondary alcohols, which are intermediates for anticancer agents .

Biological Interactions

This compound derivatives exhibit structure-dependent interactions with biological targets:

  • Antibacterial Activity: MIC values against S. aureus range from 12.5–25 μg/mL .

  • Dopamine Receptor Binding: Substitution at the 8-hydroxy position yields D2/D3 agonists with nanomolar affinity (e.g., 19b : D3 Ki = 1.2 nM) .

Scientific Research Applications

Biological Activities

The biological activities of 8-piperazin-1-ylquinoline derivatives are extensive, particularly in the following areas:

  • Antimicrobial Activity : Several studies indicate that piperazine derivatives exhibit antimicrobial properties. For instance, 2-(piperazin-1-yl)quinoline derivatives have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development.
  • Neuroprotective Properties : Research has identified bifunctional iron chelators that incorporate 8-hydroxy quinoline moieties attached to piperazine. These compounds have demonstrated neuroprotective effects by reducing oxidative stress, which is crucial in conditions like Parkinson's disease (PD) .
  • Dopamine Receptor Agonism : The introduction of piperazine into quinoline structures has been linked to the development of dopamine D2/D3 receptor agonists. Compounds designed with this moiety exhibited high affinity and potent agonist activity at these receptors, indicating potential use in treating neurodegenerative diseases .
  • Cancer Targeting : Recent studies have explored the use of radioiodinated derivatives of this compound as imaging agents for PDGFRβ (Platelet-Derived Growth Factor Receptor Beta), which is overexpressed in various tumors. These compounds demonstrated significant cellular uptake and tumor accumulation, suggesting their utility in cancer diagnostics .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for the fine-tuning of its pharmacological properties. Common methods include:

  • Alkylation and Arylation : These reactions are crucial for modifying the quinoline structure to enhance biological activity.
  • Reductive Amination : This method aids in forming complex derivatives with improved efficacy and selectivity against biological targets .

Neuroprotective Compounds

In a study focused on developing neuroprotective agents, researchers synthesized compounds that combined an iron-binding 8-hydroxy quinoline moiety with a piperazine ring. These compounds showed significant antioxidant properties and were evaluated in animal models for their efficacy in reducing oxidative stress associated with neurodegenerative diseases .

Imaging Agents for Cancer

A series of radioiodinated benzo[d]imidazole–quinoline derivatives were developed as PDGFRβ-specific imaging probes. Among these, the compound containing an this compound structure demonstrated superior inhibitory potency against PDGFRβ compared to other derivatives, indicating its potential as a diagnostic tool in oncology .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: Soluble in organic solvents such as DMSO (10 mg/ml), ethanol (0.25 mg/ml), and dimethylformamide (2 mg/ml). Aqueous solubility in PBS (pH 7.2) is approximately 10 mg/ml, though solutions are unstable beyond 24 hours .
  • Stability : Stable for ≥4 years at -20°C .

Applications : Primarily used as a synthetic intermediate in pharmaceutical research, particularly for developing ligands targeting central nervous system (CNS) receptors or enzymes like cytochrome P450 (CYP) isoforms .

Comparison with Similar Compounds

The structural and functional nuances of 8-piperazin-1-ylquinoline are highlighted through comparisons with analogous quinoline and isoquinoline derivatives bearing piperazine or modified piperazine groups. Key compounds are analyzed below:

Structural and Pharmacokinetic Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound 936643-79-7 C₁₃H₁₅N₃·HCl 249.7 Piperazine at 8-position High aqueous solubility (10 mg/ml in PBS); CYP1A2/CYP2D6 inhibition potential
2-(Piperazin-1-yl)quinoline 4774-24-7 C₁₃H₁₅N₃ 213.28 Piperazine at 2-position Log S (ESOL) = -2.84 (0.3 mg/ml); CYP1A2/CYP2D6 inhibitor
5-Chloro-8-methyl-4-(piperazin-1-yl)quinoline hydrochloride 1333256-63-5 C₁₄H₁₆ClN₃·HCl 302.22 Chloro, methyl, piperazine at 4-position Enhanced lipophilicity; potential CNS penetration due to chloro substituent
8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline 324779-60-4 C₁₉H₁₈N₄O₂S 378.44 Sulfonyl-linked phenylpiperazine at 8-position Increased steric bulk; likely lower solubility in aqueous buffers

Positional Effects of Piperazine Substitution

  • This compound: The 8-position substitution minimizes steric hindrance, facilitating interactions with planar binding sites (e.g., enzyme active sites). This is reflected in its moderate CYP inhibition profile .
  • 2-(Piperazin-1-yl)quinoline: The 2-position piperazine creates a bent conformation, reducing membrane permeability compared to the 8-substituted analog. Its lower solubility (0.3 mg/ml vs. 10 mg/ml in PBS) further limits bioavailability .

Impact of Auxiliary Substituents

  • Chloro and Methyl Groups: The chloro and methyl groups in 5-chloro-8-methyl-4-(piperazin-1-yl)quinoline hydrochloride enhance lipophilicity (predicted logP = 2.28 vs. 1.84 for this compound), improving blood-brain barrier (BBB) penetration .
  • Sulfonyl Linkers: Compounds like 8-((4-phenylpiperazin-1-yl)sulfonyl)quinoline exhibit reduced solubility due to the sulfonyl group’s polarity, making them less suitable for intravenous formulations .

Critical Research Findings

CYP Inhibition: Both 8- and 2-piperazinylquinolines inhibit CYP1A2 and CYP2D6, critical for drug-drug interaction assessments. The 8-substituted derivative’s higher solubility may reduce off-target effects compared to the 2-substituted variant .

Thermal Stability: this compound hydrochloride demonstrates superior stability (≥4 years at -20°C) over analogs like 8-((4-phenylpiperazin-1-yl)sulfonyl)quinoline, which lacks long-term stability data .

Biological Activity

8-Piperazin-1-ylquinoline, also known as 8-(piperazin-1-yl)quinoline, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in treating various diseases, including bacterial infections, neurodegenerative disorders, and cancer.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline ring substituted with a piperazine moiety. This structural configuration is crucial for its biological activity, as both components contribute to interactions with various biological targets.

Property Value
Chemical FormulaC13H16N3
Molecular Weight216.29 g/mol
SolubilitySoluble in water
FormDihydrochloride salt

The mechanisms through which this compound exerts its effects are varied and depend on the specific biological target:

  • Antibacterial Activity : The compound inhibits bacterial growth by targeting essential enzymes involved in DNA replication and protein synthesis. This disruption leads to cell death in susceptible bacteria.
  • Neuroprotective Effects : In studies related to neurodegenerative diseases such as Alzheimer's, this compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that degrade acetylcholine. By preserving acetylcholine levels, it may enhance cognitive function .
  • Anticancer Properties : Research indicates that this compound can exhibit antiproliferative effects against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing significant reductions in cell viability .

Antimicrobial Activity

This compound derivatives have demonstrated considerable antimicrobial properties. In vitro studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 4 μg/mL against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus .

Neuroprotective Activity

Recent studies have highlighted the potential of this compound in neuroprotection. Compounds derived from this framework exhibit antioxidant properties that reduce oxidative stress in neuronal cells, which is beneficial in conditions like Parkinson's disease .

Anticancer Activity

In cancer research, this compound has been evaluated for its ability to inhibit tumor growth. For instance, compounds related to this structure showed IC50 values ranging from 5.56 μM to 11.79 μM against MCF-7 cells, indicating moderate to high potency .

Case Studies

  • Antimalarial Research : In a study evaluating quinoline derivatives for antimalarial activity against Plasmodium falciparum, several compounds demonstrated promising results with IC50 values comparable to established antimalarials like chloroquine .
  • Neuroprotective Studies : A bifunctional compound combining an iron chelator with the piperazine moiety was developed to provide neuroprotective effects through oxidative stress reduction in animal models of Parkinson's disease .
  • Anticancer Evaluations : A series of derivatives were synthesized and tested for their anticancer activity against various cell lines, revealing significant antiproliferative effects and low cytotoxicity towards normal cells .

Q & A

Q. How can analytical discrepancies between HPLC and LC-MS data be resolved?

  • Methodological Answer : Calibrate instruments with certified reference standards. For peak splitting in HPLC, adjust mobile phase pH (e.g., 0.1% formic acid). Use LC-MS with electrospray ionization (ESI) to confirm molecular ions and rule out adducts .

Methodological Frameworks for Rigorous Research

  • Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Use meta-analysis tools (RevMan) to reconcile conflicting results .
  • Experimental Design : Follow COSMIN guidelines for reproducibility: document solvent purging (inert gas), batch-specific certificates of analysis, and statistical power calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-piperazin-1-ylquinoline
Reactant of Route 2
Reactant of Route 2
8-piperazin-1-ylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.